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molecular formula C18H31OP B8670827 3-(Dicyclohexylphosphino)cyclohexanone CAS No. 661486-74-4

3-(Dicyclohexylphosphino)cyclohexanone

Cat. No. B8670827
M. Wt: 294.4 g/mol
InChI Key: AZHWSDQJWRSYKE-UHFFFAOYSA-N
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Patent
US07608713B2

Procedure details

A 250 ml round-bottomed flask fitted with a condenser, nitrogen purge, and addition funnel was charged with a solution of 89.7 g (0.45 mol) dicyclohexylphosphine and heated to 60° C. with stirring. To the flask was added 50.8 g (0.53 mol) 2-cyclohexen-1-one over a period of 0.5 hour. When addition was complete, the temperature of the contents of the flask was slowly raised to 90° C. and maintained at that temperature for 6 hours, then cooled. Unreacted starting materials were removed by evaporation under reduced pressure at 150° C.
Quantity
89.7 g
Type
reactant
Reaction Step One
Quantity
50.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([PH:7][CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:14]1(=[O:20])[CH2:19][CH2:18][CH2:17][CH:16]=[CH:15]1>>[CH:8]1([P:7]([CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)[CH:16]2[CH2:17][CH2:18][CH2:19][C:14](=[O:20])[CH2:15]2)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
89.7 g
Type
reactant
Smiles
C1(CCCCC1)PC1CCCCC1
Step Two
Name
Quantity
50.8 g
Type
reactant
Smiles
C1(C=CCCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml round-bottomed flask fitted with a condenser
CUSTOM
Type
CUSTOM
Details
nitrogen purge
ADDITION
Type
ADDITION
Details
addition funnel
ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the contents of the flask was slowly raised to 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
were removed by evaporation under reduced pressure at 150° C.

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)P(C1CC(CCC1)=O)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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